molecular formula C21H23N3O4S B2874674 3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-62-4

3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2874674
CAS No.: 2034392-62-4
M. Wt: 413.49
InChI Key: APZHBLGNMSRVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The compound also contains a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. Heterocycles are often found in many pharmaceuticals and are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety would add additional complexity to the structure .

Scientific Research Applications

LHRH Receptor Antagonism

A thieno[2,3-d]pyrimidine-2,4-dione derivative was found to be a highly potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This compound demonstrated high binding affinity and potent in vitro antagonistic activity for the human receptor, and its oral administration resulted in significant suppression of plasma LH levels in castrated male cynomolgus monkeys. This suggests its potential as a therapeutic agent for sex-hormone-dependent diseases (Sasaki et al., 2003).

Antihypertensive Effects

Thieno[3,2-d]pyrimidine-2,4-dione derivatives, with certain substitutions, were synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. Some compounds in this series showed potent oral antihypertensive activity, indicating their potential use as antihypertensive agents (Russell et al., 1988).

Antibacterial and Analgesic Properties

A study synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported significant anti-inflammatory and analgesic activities. The compounds demonstrated high inhibitory activity on COX-2 selectivity and showed potential as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem et al., 2020).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of thieno[3,2-d]pyrimidine-2,4-dione derivatives and related compounds, exploring their potential in various pharmaceutical applications. These studies provide insights into the chemical structures and properties of these compounds, which are crucial for their potential application in drug development (Sarıpınar et al., 2006), (Abu‐Hashem & Youssef, 2011).

Insecticidal Activity

A study on pyridine derivatives, including thieno[2,3-b]pyridine, revealed significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. This suggests the potential use of thieno[3,2-d]pyrimidine-2,4-dione derivatives in agricultural pest control (Bakhite et al., 2014).

Properties

IUPAC Name

3-[1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-28-17-5-3-2-4-14(17)6-7-18(25)23-11-8-15(9-12-23)24-20(26)19-16(10-13-29-19)22-21(24)27/h2-5,10,13,15H,6-9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZHBLGNMSRVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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